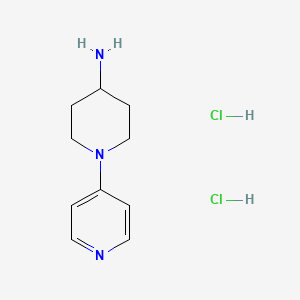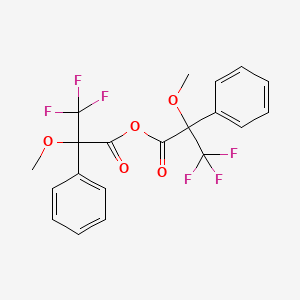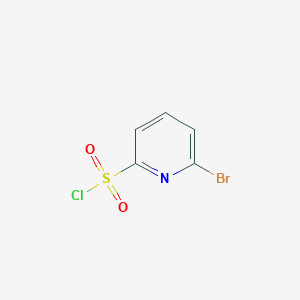
2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid
概要
説明
“2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid” is a biochemical used for proteomics research . It is also known as Boc-Lys(Ac)-OH. It is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .
Molecular Structure Analysis
The molecular formula of “2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid” is C15H26N2O5 . The InChI code is 1S/C15H26N2O5/c1-10(18)16-15(5,12(19)20)11-6-8-17(9-7-11)13(21)22-14(2,3)4/h11H,6-9H2,1-5H3,(H,16,18)(H,19,20) .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 314.38 g/mol .科学的研究の応用
Proteomics Research
“2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions.
Pharmaceutical Testing
This compound is also used in pharmaceutical testing . It could be used as a reference standard for accurate results in pharmaceutical research and development.
Development of Protein Degradation Targets
While not directly related to “2-Acetamido-2-(1-(tert-butoxycarbonyl)piperidin-4-YL)propanoic acid”, compounds with similar structures have been used in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . These are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. It’s possible that this compound could have similar applications.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-acetamido-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-10(18)16-15(5,12(19)20)11-6-8-17(9-7-11)13(21)22-14(2,3)4/h11H,6-9H2,1-5H3,(H,16,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXFNBHXEPDILZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




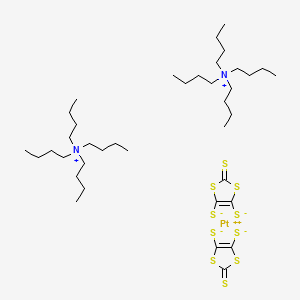
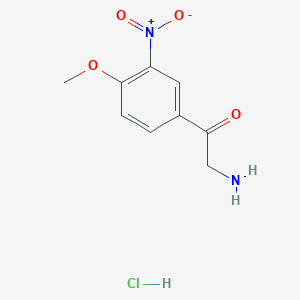
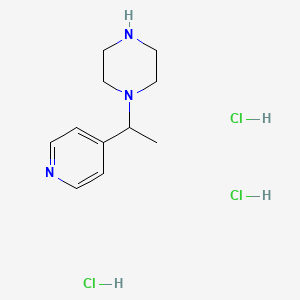
![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1521934.png)

![7-Bromo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1521936.png)



